molecular formula C7H4N4O B13023228 4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile

4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile

Cat. No.: B13023228
M. Wt: 160.13 g/mol
InChI Key: IUTMHDDNMSWORI-UHFFFAOYSA-N
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Description

4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile (CAS 2108025-47-2) is a high-purity chemical building block supplied with a minimum purity of 97% . This compound features a pyrrolo[2,1-f][1,2,4]triazine core, an important aromatic polyazo heterocyclic framework recognized for its significant role in the development of modern pharmaceuticals and functional materials . The molecular formula is C7H4N4O, and it can be identified by the SMILES string N#Cc1cc2c(=O)[nH]cnn2c1 . The pyrrolotriazine scaffold is a key pharmacophore in medicinal chemistry. Its specific value in research is highlighted by its role as a critical core structure in advanced drug candidates, such as LAS-191954, a complex molecule investigated for its biological activity . This demonstrates the utility of this heterocyclic system in the design and synthesis of novel bioactive molecules. More broadly, six-membered polyazo heterocycles like the triazine family are indispensable in creating drugs, dyes, and functional molecules for materials science due to their ability to mimic various endogenous metabolites and natural products . Researchers utilize this compound strictly for laboratory research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human consumption.

Properties

Molecular Formula

C7H4N4O

Molecular Weight

160.13 g/mol

IUPAC Name

4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile

InChI

InChI=1S/C7H4N4O/c8-2-5-1-6-7(12)9-4-10-11(6)3-5/h1,3-4H,(H,9,10,12)

InChI Key

IUTMHDDNMSWORI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=O)NC=NN2C=C1C#N

Origin of Product

United States

Preparation Methods

Preparation from Pyrrole Derivatives

One of the most common routes involves starting from substituted pyrrole-2-carboxylates or pyrrole-2-carboxamides. The key steps include:

  • N-amination of pyrrole derivatives using reagents such as O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine.
  • Cyclization under heating (e.g., 165°C in DMF) to form the bicyclic pyrrolotriazine core.
  • Deoxidation or halogenation steps to introduce substituents such as chloro groups at specific positions, enhancing reactivity for further modifications.

For example, diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate undergoes N-amination followed by cyclization and treatment with POCl3 to yield ethyl 4-chloro-5-(propan-2-yl)pyrrolo[2,1-f]triazine-6-carboxylate with high yield.

Intramolecular Cyclization and Rearrangement of Pyrrolooxadiazines

A notable method involves the nucleophile-induced rearrangement of pyrrolooxadiazines to yield pyrrolo[2,1-f]triazin-4(3H)-ones, which are closely related to the target compound.

  • Starting from 1,2-biscarbamoyl-substituted 1H-pyrroles, regioselective intramolecular cyclization is induced using reagents such as triphenylphosphine, bromine, and triethylamine in dichloromethane.
  • The reaction proceeds rapidly under mild conditions (0 °C, 5 minutes), producing the triazinone core with excellent regioselectivity.
  • The nature of halogen sources and N-functional groups significantly influences the regioselectivity.
  • Rearrangement reactions are facilitated by lithium or sodium counter ions, promoting efficient conversion to the triazinone structure.

This method stands out for its mild conditions and short reaction times compared to traditional high-temperature, long-duration protocols.

One-Pot Amination and Cyclization via Leuckart Reaction Conditions

Another efficient synthetic protocol involves a one-pot process combining:

  • Amination of pyrrole-2-carboxylate derivatives using chloramine to form N-aminated intermediates.
  • Subsequent cyclization under Leuckart reaction conditions (heating with formamide and ammonium acetate at 130–140°C for 10–12 hours under nitrogen).
  • This approach yields the fused triazine ring system in good to excellent yields and is applicable to various substituted pyrroles and indoles.

Transition Metal-Mediated and Multistep Syntheses

Some strategies employ transition metals to mediate cyclization or facilitate bond formation in multistep sequences:

  • Metal catalysts (e.g., palladium, copper) can promote cross-coupling or cyclization steps.
  • Multistep routes often start from halogenated pyrroles or related heterocycles, involving amination, cyclization, and functional group transformations.
  • These methods are useful for introducing diverse substituents and tailoring the compound for specific biological activities.

Comparative Summary of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
N-amination of pyrrole derivatives O-(diphenylphosphinyl)hydroxylamine, DMF, POCl3 High yield, well-established Requires high temperature (165°C)
Intramolecular cyclization of biscarbamoyl pyrroles Triphenylphosphine, Br2, Et3N, 0 °C, 5 min Mild conditions, rapid, regioselective Sensitive to halogen source choice
One-pot amination and Leuckart reaction Chloramine, formamide, ammonium acetate, 130–140°C Efficient, applicable to diverse substrates Longer reaction time (10–12 h)
Transition metal-mediated synthesis Pd, Cu catalysts, multistep sequences Versatile, allows diverse substitutions More complex, catalyst cost
Rearrangement of pyrrolooxadiazines Nucleophiles, lithium/sodium counter ions Mild, practical, high regioselectivity Requires specific precursors

Detailed Research Findings

  • Yield and Selectivity: The rearrangement and intramolecular cyclization methods yield triazine derivatives in high purity and yield, often exceeding 80–90% under optimized conditions.
  • Regioselectivity: Influenced by the halogen source and N-substituents; lithium and sodium counter ions favor formation of the desired regioisomer.
  • Reaction Time and Temperature: Newer methods reduce reaction times drastically (to minutes) and lower temperatures (0 °C), improving scalability and energy efficiency.
  • Substrate Scope: Methods accommodate various substituted pyrroles and indoles, allowing structural diversity important for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to optimize yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Biological Applications

This compound has shown promise in several biological applications:

  • Anticancer Activity:
    • Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazine compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain analogs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties:
    • The compound has been evaluated for its antimicrobial activity against various bacterial strains. Preliminary findings suggest that it may possess inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli .
  • Neuroprotective Effects:
    • There is emerging evidence that suggests potential neuroprotective effects of pyrrolo[2,1-f][1,2,4]triazine derivatives in models of neurodegenerative diseases. These compounds may mitigate oxidative stress and inflammation in neuronal cells .

Synthetic Applications

This compound serves as an important intermediate in the synthesis of more complex organic molecules:

  • Building Block for Heterocycles:
    • It is utilized as a precursor for synthesizing other heterocyclic compounds that are valuable in pharmaceuticals and agrochemicals. Its reactivity allows for the formation of diverse chemical structures through various synthetic pathways .

Material Science Applications

The unique properties of this compound also lend themselves to applications in material science:

  • Dyes and Pigments:
    • Due to its vibrant color properties when incorporated into polymer matrices, it has potential applications in the development of dyes and pigments for industrial use .
  • Polymer Additives:
    • The compound can be used as an additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymeric materials can improve their performance under various conditions .

Data Table: Summary of Applications

Application TypeSpecific UseObservations/Findings
BiologicalAnticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesInhibitory effects on bacterial strains
Neuroprotective EffectsMitigates oxidative stress
SyntheticBuilding Block for HeterocyclesUseful precursor in organic synthesis
Material ScienceDyes and PigmentsVibrant colors when polymerized
Polymer AdditivesEnhances thermal stability

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, derivatives of 4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine were synthesized and tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The findings revealed significant bacteriostatic effects at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, leading to the modulation of biological pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

The pyrrolo[2,1-f][1,2,4]triazine core is structurally distinct from other fused heterocycles, such as pyrrolo[1,2-a]pyridine or thieno[3,2-b]pyridine, which lack the triazine ring. These differences impact electronic properties and binding affinities. For example:

  • Pyrrolo[1,2-c]imidazole derivatives () feature an imidazole ring instead of triazine, altering hydrogen-bonding capabilities .

Functional Group Modifications

The nitrile group in 4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile is critical for its bioactivity. Comparisons with analogs bearing different substituents:

Compound Name Substituent at Position 6 Molecular Weight Key Applications Reference
This compound -CN 183.16* Kinase inhibition (c-Met/VEGFR2)
Methyl 4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate -COOCH₃ 193.16 Intermediate for drug synthesis
(3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol -NH-(3-methoxyphenyl) ~450 (estimated) Anticancer (crystalline form)
5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-cyano-3,4-dihydroxytetrahydrofuran derivative -Cyanotetrahydrofuran ~300 (estimated) Antiviral (e.g., hepatitis B)

*Calculated based on molecular formula C₇H₅N₅O.

Key Observations:

  • The nitrile group confers metabolic stability and compact molecular geometry, favoring kinase binding .
  • Ester derivatives (e.g., methyl carboxylate) are often synthetic intermediates rather than bioactive agents, highlighting the nitrile’s role in direct target engagement .
  • Amino-substituted analogs (e.g., ) exhibit enhanced solubility but may require additional functionalization (e.g., piperidin-3-ol) for pharmacokinetic optimization .

Biological Activity

The compound 4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile is a member of the pyrrolo[2,1-f][1,2,4]triazine family, which has garnered attention for its diverse biological activities, particularly as a kinase inhibitor. This article explores its biological activity through various studies and findings.

Structure and Synthesis

The structural formula of this compound can be represented as follows:

C8H6N4O\text{C}_8\text{H}_6\text{N}_4\text{O}

Synthesis methods for this compound typically involve multi-step reactions starting from simpler triazine or pyrrole derivatives. Various synthetic strategies have been developed to optimize yield and purity.

1. Inhibition of Kinases

The primary biological activity attributed to this compound is its ability to inhibit specific kinases involved in cancer progression:

  • Phosphatidylinositol 3-Kinase (PI3K) : This compound has been shown to inhibit the PI3K signaling pathway, which is crucial in many cancers. Inhibition of this pathway can lead to reduced tumor cell proliferation and survival .
  • Vascular Endothelial Growth Factor Receptor (VEGFR) : Studies indicate that derivatives of this compound exhibit potent inhibitory effects on VEGFR-2 with IC50 values in the low micromolar range. For instance, certain derivatives showed IC50 values as low as 0.066 µM against VEGFR-2 .

2. Antiproliferative Effects

Research has demonstrated that compounds containing the pyrrolo[2,1-f][1,2,4]triazine scaffold exhibit significant antiproliferative activity against various human tumor cell lines:

CompoundCell Line TestedIC50 (µM)
Compound 1DiFi (colon cancer)0.100
Compound 2HUVECs (endothelial)0.066
Compound 3N87 (gastric cancer)0.061

These findings suggest that modifications at specific positions on the pyrrolo[2,1-f][1,2,4]triazine nucleus can enhance biological activity while maintaining selectivity .

3. Case Studies

Several case studies illustrate the efficacy of this compound in vivo:

  • Xenograft Models : In studies involving human lung carcinoma xenografts in mice models, compounds derived from pyrrolo[2,1-f][1,2,4]triazine demonstrated significant tumor growth inhibition when administered both subcutaneously and orally .
  • Dual Inhibition : Some derivatives have been reported as dual inhibitors targeting both EGFR and HER2 pathways with IC50 values reaching as low as 0.006 µM for HER2 . This dual activity presents a promising avenue for treating cancers with complex signaling pathways.

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